5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride
CAS No.:
Cat. No.: VC17713441
Molecular Formula: C8H5BrCl2O3S
Molecular Weight: 332.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrCl2O3S |
|---|---|
| Molecular Weight | 332.00 g/mol |
| IUPAC Name | 5-bromo-3-chlorosulfonyl-2-methylbenzoyl chloride |
| Standard InChI | InChI=1S/C8H5BrCl2O3S/c1-4-6(8(10)12)2-5(9)3-7(4)15(11,13)14/h2-3H,1H3 |
| Standard InChI Key | RMRKMHXGTUVRNN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride features a benzene ring substituted at three positions: a bromine atom at the 5-position, a chlorosulfonyl group (-SOCl) at the 3-position, and a methyl group at the 2-position adjacent to a carbonyl chloride (-COCl) functional group . This arrangement confers significant electrophilicity to the molecule, particularly at the carbonyl carbon and sulfonyl chloride sites, which are prone to nucleophilic attack.
Table 1: Key Physicochemical Properties
The electron-withdrawing effects of the chlorosulfonyl and acyl chloride groups polarize the aromatic ring, directing subsequent reactions to specific positions. The bromine atom further enhances reactivity by providing a site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecular architectures.
Synthesis and Manufacturing Processes
The synthesis of 5-bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride typically proceeds through a multi-step sequence involving sulfonation, chlorination, and functional group interconversion. Industrial-scale production often employs continuous flow reactors to optimize yield and purity, as batch processes may struggle with exothermic intermediates.
-
Sulfonation: Introduction of the sulfonyl group to 5-bromo-2-methylbenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
-
Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride using phosphorus pentachloride (PCl) or thionyl chloride (SOCl) in anhydrous conditions.
-
Acyl Chloride Formation: Treatment of the carboxylic acid moiety with oxalyl chloride ((COCl)) in the presence of a catalytic amount of dimethylformamide (DMF).
Critical parameters such as solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction time (12–24 hours), and temperature gradients (-10°C to room temperature) significantly influence the final yield, which ranges from 60% to 85% depending on process optimization.
Reactivity and Chemical Applications
The compound’s dual electrophilic centers enable its use in synthesizing sulfonamides, esters, and amides, which are foundational to drug discovery. For instance, the acyl chloride group reacts readily with amines to form amide bonds, a reaction exploited in protease inhibitor development. Meanwhile, the chlorosulfonyl group participates in nucleophilic substitutions with alcohols or thiols, yielding sulfonate esters or thioethers critical for prodrug formulations.
Pharmaceutical Intermediates
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride has been utilized to synthesize kinase inhibitors targeting oncogenic pathways. By replacing the chlorosulfonyl group with a morpholine moiety, researchers have generated compounds showing submicromolar IC values in preclinical models.
Agrochemical Applications
In agrochemistry, derivatives of this compound act as herbicides by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid synthesis in plants. Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha.
Comparative Analysis with Structural Analogues
Table 2: Structural Analogues and Their Properties
| Compound Name | CAS Number | Key Differences | Applications |
|---|---|---|---|
| 5-Bromo-2-chlorobenzoyl chloride | 21900-52-7 | Lacks chlorosulfonyl group | Polymer stabilizers |
| 4-Bromo-3-(chlorosulfonyl)-2-methylbenzoyl chloride | 1597211-83-0 | Meta-substituted chlorosulfonyl group | Anticancer agent synthesis |
| 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid | Not specified | Carboxylic acid instead of acyl chloride | Prodrug development |
The absence of the chlorosulfonyl group in 5-bromo-2-chlorobenzoyl chloride limits its utility in sulfonamide-based drug design, while the carboxylic acid analogue requires activation steps for further derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume